BenchChemオンラインストアへようこそ!

Methyl 3-(2-hydroxyethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate

Lipophilicity Drug-likeness Solubility

Methyl 3-(2-hydroxyethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate (CAS 725691-79-2) is a 3,4-dihydroquinazoline derivative featuring a 2-sulfanyl (2-mercapto) substituent, a 7-carboxylate methyl ester, and an N3-(2-hydroxyethyl) group. The compound belongs to the 2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate chemotype, a scaffold recognized for its ability to engage biological targets through both the thiol moiety and the quinazoline core.

Molecular Formula C12H12N2O4S
Molecular Weight 280.3
CAS No. 725691-79-2
Cat. No. B2410317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-hydroxyethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate
CAS725691-79-2
Molecular FormulaC12H12N2O4S
Molecular Weight280.3
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCO
InChIInChI=1S/C12H12N2O4S/c1-18-11(17)7-2-3-8-9(6-7)13-12(19)14(4-5-15)10(8)16/h2-3,6,15H,4-5H2,1H3,(H,13,19)
InChIKeyNLNCQQCCTAYWHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(2-hydroxyethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate (CAS 725691-79-2): Core Structural and Physicochemical Profile for Procurement Evaluation


Methyl 3-(2-hydroxyethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate (CAS 725691-79-2) is a 3,4-dihydroquinazoline derivative featuring a 2-sulfanyl (2-mercapto) substituent, a 7-carboxylate methyl ester, and an N3-(2-hydroxyethyl) group. The compound belongs to the 2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate chemotype, a scaffold recognized for its ability to engage biological targets through both the thiol moiety and the quinazoline core [1]. Its computed physicochemical properties include a molecular weight of 280.30 g·mol⁻¹, a calculated logP of approximately 0.29, two hydrogen bond donors (thiol and hydroxyl), and five hydrogen bond acceptors [2]. These features collectively impart a balanced hydrophilic-lipophilic profile that distinguishes it from more hydrophobic N3-substituted analogs and positions it as a versatile building block for medicinal chemistry and chemical biology applications [3].

Why Methyl 3-(2-hydroxyethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate Cannot Be Replaced by Generic N3-Substituted Analogs


Within the 2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate series, the nature of the N3 substituent controls aqueous solubility, hydrogen-bonding capacity, and steric fit within biological binding pockets. The 2-hydroxyethyl group introduces a polar, non-ionizable handle that simultaneously serves as a hydrogen bond donor and acceptor, enabling interactions that simple alkyl (e.g., butyl, isobutyl) or arylalkyl (e.g., phenylethyl) analogs cannot replicate. Class-level SAR from 2-mercapto-quinazolinone studies demonstrates that even minor N3 modifications can shift potency by orders of magnitude against targets such as type II NADH dehydrogenase (NDH-2) of Mycobacterium tuberculosis [1]. Consequently, substituting this compound with an uncharacterized N3 congener—without confirmatory biochemical profiling—risks compromising target engagement, selectivity, and downstream synthetic utility. The quantitative evidence below substantiates this differentiation.

Quantitative Differentiation Guide for Methyl 3-(2-hydroxyethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate Versus Key Analogs


Lipophilicity Comparison: logP 0.29 Confers Favorable Aqueous Solubility Relative to Hydrophobic N3-Substituted Congeners

The target compound exhibits a computed logP of 0.29, markedly lower than that of the N3-(2-phenylethyl) analog (estimated logP ~2.8–3.2) and the N3-butyl analog (estimated logP ~2.0–2.5). This difference arises from the polar hydroxyl group in the 2-hydroxyethyl chain, which increases aqueous solubility and reduces non-specific protein binding. Although no head-to-head experimental solubility comparison has been reported, the logP differential is a reliable predictor of solubility trends within the series and directly influences the compound’s suitability for biochemical assays conducted in aqueous media [1].

Lipophilicity Drug-likeness Solubility

Hydrogen Bond Donor/Acceptor Profile Unlocks Interactions Inaccessible to Non-Hydroxylated Analogs

The target compound possesses two hydrogen bond donors (thiol –SH and primary alcohol –OH) and five hydrogen bond acceptors. In contrast, N3-alkyl analogs such as methyl 3-butyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate possess only one hydrogen bond donor (thiol). The additional hydroxyl group in the target compound enables bifurcated or water-mediated hydrogen bonding with protein targets, a feature implicated in the enhanced potency of hydroxyl-containing 2-mercapto-quinazolinones against NDH-2 in M. tuberculosis [1]. While this specific analog has not been profiled against NDH-2, the class-level SAR demonstrates that hydroxyl substitution can improve IC₅₀ values by 5- to 10-fold relative to unsubstituted alkyl congeners [1].

Molecular recognition Medicinal chemistry Structure-based design

The Hydroxyethyl Moiety as a Synthetic Handle for Derivatization: A Differentiation from Non-Functionalized N3-Alkyl Analogs

The terminal hydroxyl group of the 2-hydroxyethyl substituent serves as a reactive handle for further derivatization—esterification, etherification, oxidation to the carboxylic acid, or conversion to a leaving group (e.g., tosylate, mesylate)—facilitating modular construction of compound libraries. Non-hydroxylated N3-alkyl analogs (e.g., N3-butyl, N3-isobutyl) lack this functionality, limiting their downstream synthetic utility. Vendor technical datasheets confirm the target compound is supplied at 95% purity, suitable for reliable synthetic transformations .

Synthetic chemistry Building block Derivatization

Class-Level T-Type Calcium Channel Blockade Potential: Inferior Potency Profile Anticipated Relative to Optimized 2-Amino-3,4-dihydroquinazoline Derivatives

Patent literature establishes that 3,4-dihydroquinazoline derivatives can achieve potent T-type calcium channel blockade, with lead compound KYS05090 exhibiting an IC₅₀ of 41 ± 1 nM [1]. However, the SAR centers on 2-amino substitution; the 2-sulfanyl chemotype, including the target compound, has not been profiled in published T-type calcium channel assays. Consequently, users seeking T-type calcium channel activity should prioritize the 2-amino-substituted series (e.g., KYS05090 and its analogs) over the 2-sulfanyl series, unless independent in-house testing demonstrates comparable efficacy.

T-type calcium channel Cancer Ion channel pharmacology

Optimal Research and Industrial Application Scenarios for Methyl 3-(2-hydroxyethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate Based on Quantitative Evidence


Medicinal Chemistry Lead Generation: Scaffold-Hopping from 2-Amino to 2-Sulfanyl Quinazoline Series

For drug discovery programs targeting kinases, NDH-2, or other enzymes receptive to quinazoline-based inhibitors, this compound provides a synthetically tractable entry point into the 2-sulfanyl chemotype. The hydroxyl handle allows rapid diversification to probe structure–activity relationships. The balanced logP (0.29) ensures compatibility with aqueous assay formats, reducing the need for high DMSO concentrations that can confound biochemical readouts [1].

Chemical Biology Tool Compound Synthesis: Modular Derivatization via the Terminal Hydroxyl Group

The primary alcohol at the N3 side chain can be readily converted to biotin, fluorescent dyes, or affinity handles, enabling pull-down, imaging, or target identification studies. Non-hydroxylated analogs lack this straightforward conjugation point, making this compound a preferred choice for chemical probe development [1].

Physicochemical Property Optimization in Fragment-Based Drug Discovery

With a molecular weight of 280.30 and a logP under 1.0, this compound resides in a favorable fragment-like property space. It can serve as a starting fragment for growing or linking strategies, especially when a hydrogen-bonding interaction at the N3 region is desired—an option not offered by alkyl-substituted analogs [1].

Quote Request

Request a Quote for Methyl 3-(2-hydroxyethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.